molecular formula C19H16N2O B14006698 1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one CAS No. 77411-92-8

1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one

Cat. No.: B14006698
CAS No.: 77411-92-8
M. Wt: 288.3 g/mol
InChI Key: ZHLKVRKLMLGALH-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- involves several steps. One common method includes the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate. This reaction sequence leads to the formation of the Japp-Klingmann azo-ester intermediate, which is further processed to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition or receptor modulation . The specific pathways involved depend on the biological context and the target receptors.

Comparison with Similar Compounds

Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- can be compared with other indole derivatives, such as:

The uniqueness of Ethanone, 1-(1,4-dihydro-2-methyl-1-phenylpyrrolo[3,2-b]indol-3-yl)- lies in its specific substitution pattern and the resulting biological activities, which may differ from other indole derivatives.

Properties

CAS No.

77411-92-8

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

1-(2-methyl-1-phenyl-4H-pyrrolo[3,2-b]indol-3-yl)ethanone

InChI

InChI=1S/C19H16N2O/c1-12-17(13(2)22)18-19(15-10-6-7-11-16(15)20-18)21(12)14-8-4-3-5-9-14/h3-11,20H,1-2H3

InChI Key

ZHLKVRKLMLGALH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4N2)C(=O)C

Origin of Product

United States

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